molecular formula C23H22N4O4 B11575359 2-(3,4-dimethoxyphenyl)-1-{5-[(furan-2-ylmethyl)amino]-3-phenyl-1H-1,2,4-triazol-1-yl}ethanone

2-(3,4-dimethoxyphenyl)-1-{5-[(furan-2-ylmethyl)amino]-3-phenyl-1H-1,2,4-triazol-1-yl}ethanone

Cat. No.: B11575359
M. Wt: 418.4 g/mol
InChI Key: XZNOGVZLYPPWGW-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHOXYPHENYL)-1-(5-{[(FURAN-2-YL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)ETHAN-1-ONE is a complex organic compound that features a combination of aromatic rings, triazole, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHOXYPHENYL)-1-(5-{[(FURAN-2-YL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with aldehydes or ketones under acidic or basic conditions.

    Attachment of the Furan Moiety: The furan ring can be introduced via nucleophilic substitution reactions, where a furan derivative reacts with a suitable electrophile.

    Coupling with the Dimethoxyphenyl Group: This step often involves palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions to attach the dimethoxyphenyl group to the triazole core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHOXYPHENYL)-1-(5-{[(FURAN-2-YL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nitrating agents, sulfonating agents

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups

Scientific Research Applications

2-(3,4-DIMETHOXYPHENYL)-1-(5-{[(FURAN-2-YL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)ETHAN-1-ONE has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features and biological activity.

    Biological Studies: Investigation of its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: Use in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHOXYPHENYL)-1-(5-{[(FURAN-2-YL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **2-(3,4-DIMETHOXYPHENYL)-1-(5-{[(FURAN-2-YL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)ETHAN-1-ONE
  • **2-(3,4-DIMETHOXYPHENYL)-1-(5-{[(THIOPHEN-2-YL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)ETHAN-1-ONE
  • **2-(3,4-DIMETHOXYPHENYL)-1-(5-{[(PYRIDIN-2-YL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)ETHAN-1-ONE

Uniqueness

2-(3,4-DIMETHOXYPHENYL)-1-(5-{[(FURAN-2-YL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)ETHAN-1-ONE is unique due to the presence of the furan moiety, which imparts distinct electronic and steric properties compared to similar compounds with thiophene or pyridine rings

Properties

Molecular Formula

C23H22N4O4

Molecular Weight

418.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[5-(furan-2-ylmethylamino)-3-phenyl-1,2,4-triazol-1-yl]ethanone

InChI

InChI=1S/C23H22N4O4/c1-29-19-11-10-16(13-20(19)30-2)14-21(28)27-23(24-15-18-9-6-12-31-18)25-22(26-27)17-7-4-3-5-8-17/h3-13H,14-15H2,1-2H3,(H,24,25,26)

InChI Key

XZNOGVZLYPPWGW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2C(=NC(=N2)C3=CC=CC=C3)NCC4=CC=CO4)OC

Origin of Product

United States

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